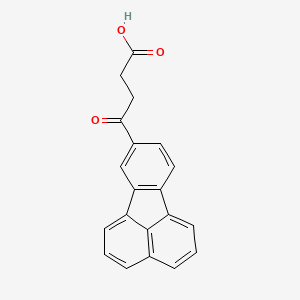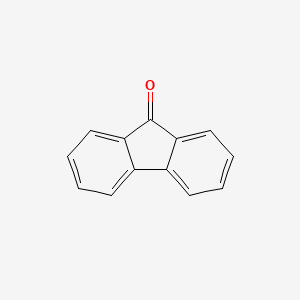
9-Fluorenone
概要
説明
9-Fluorenone is an organic compound with the chemical formula (C6H4)2CO . It is a bright fluorescent yellow solid . It is an important intermediate for organic synthesis and can be used to manufacture a variety of fine chemicals . It is mainly used as a modifier for the production of polymer materials, bisphenol fluorene, fluorenyl benzoxazine resin, acrylic resin, polyester, polycarbonate, and epoxy resin .
Synthesis Analysis
9-Fluorenone is synthesized by the aerobic oxidation of fluorene . The reaction is represented as (C6H4)2CH2 + O2 → (C6H4)2CO + H2O . It can sustain up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone . A photoredox catalyzed synthesis of 9-fluorenone from [1,1’-biphenyl]-2-carboxylic acid with 2-arylbenzo[d]oxazolyl-based iridium complexes as dual-purpose catalysts has also been developed .
Molecular Structure Analysis
The molecular formula of 9-Fluorenone is C13H8O . Its molecular weight is 180.2 g/mol . The structure of 9-Fluorenone can be represented as two benzene rings connected by a carbonyl group .
Chemical Reactions Analysis
9-Fluorenone sustains up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone . It can be reduced to fluorenol using a reducing agent such as zinc powder with sodium hydroxide in ethanol . Sodium dithionite can also be used for this reduction .
Physical And Chemical Properties Analysis
9-Fluorenone is a yellow solid . It is insoluble in water but soluble in some organic solvents such as ethanol and ether . It has a melting point of 80-83 °C and a boiling point of 342 °C . Its density is 0.9 g/cm^3 . It has a refractive index of 1.6309 .
科学的研究の応用
9-Fluorenone Applications in Scientific Research
Antimalarial Drug Synthesis: 9-Fluorenone is utilized in the synthesis of drugs aimed at treating malaria. It serves as a precursor in the chemical formulation of these medications .
Solubility Enhancement: The compound’s solubility in water can be improved through the formation of hydrogen bonds with cyclodextrins. This enhancement is crucial for its stability and effectiveness in aqueous solutions .
Flow Batteries: Derivatives of 9-Fluorenone are used in flow batteries, contributing to efficient operation and stable long-term cycling at various temperatures, which is significant for energy storage technologies .
Photophysical Properties for Memory Devices: The understanding of 9-Fluorenone’s photophysical properties has led to its incorporation into molecules designed for resistive memory devices, highlighting its role in advancing electronic technology .
作用機序
Target of Action
9-Fluorenone is a key intermediate in the synthesis of a variety of organic electronic materials . It primarily targets the enzymes involved in these synthesis processes. For instance, it is used in the synthesis of hosts for blue and green phosphorescent organic light-emitting diodes (PHOLEDs), fluorene-based molecular motors, and open-shell Chichibabin’s hydrocarbons .
Mode of Action
The mode of action of 9-Fluorenone involves a series of interactions at the molecular level, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . For example, in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, 9-Fluorenone undergoes a condensation reaction with phenol under acidic catalysis .
Biochemical Pathways
The biochemical pathways of 9-Fluorenone involve its conversion into various intermediates. Based on liquid chromatography mass spectrometry analysis, the identified intermediates in one pathway were 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . In another pathway, fluorene is converted to phthalic acid and 2-hydroxypenta-2,4-dienoate by way of 9-fluorenone and a biphenyl intermediate .
Result of Action
The result of 9-Fluorenone’s action is the production of a variety of organic electronic materials, including hosts for PHOLEDs, fluorene-based molecular motors, and open-shell Chichibabin’s hydrocarbons . At the cellular level, it interacts with enzymes to facilitate these synthesis processes .
Action Environment
The action of 9-Fluorenone is influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the enzyme involved in the degradation of fluorene was most active at pH 7.5 and 25 °C . Additionally, the product is insoluble and sinks in water, suggesting that its action may be influenced by the solubility of the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049307 | |
| Record name | 9-Fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline] | |
| Record name | 9H-Fluoren-9-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
341.5 °C @ 760 MM HG | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1300 @ 99 °C/4 °C | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000572 [mmHg] | |
| Record name | Fluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Fluorenone | |
Color/Form |
YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER | |
CAS RN |
486-25-9 | |
| Record name | Fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-FLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9T83S2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 °C | |
| Record name | FLUORENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9-fluorenone?
A1: 9-fluorenone has a molecular formula of C13H8O and a molecular weight of 180.20 g/mol. []
Q2: What are some key spectroscopic features of 9-fluorenone?
A2: 9-fluorenone can be characterized by various spectroscopic techniques:
- Infrared (IR) spectroscopy: The carbonyl group (C=O) in 9-fluorenone displays a strong absorption band around 1710 cm−1. [] Isotopic substitution, such as using 9-fluorenone-18O and 9-fluorenone-d8, can help assign vibrational bands. []
- Raman spectroscopy: This technique provides complementary information to IR spectroscopy, aiding in vibrational mode assignment. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectra, including DEPT-135, can be used to elucidate the structure and study the behavior of 9-fluorenone in different solvents. []
Q3: What is known about the stability of 9-fluorenone?
A3: 9-fluorenone is thermally stable, with a 5% weight loss observed at temperatures above 360 °C. [] It can exist in both ground state (GS9F) and metastable (MS9F) forms. [] MS9F undergoes a single-crystal-to-single-crystal transformation to GS9F over time. []
Q4: Can 9-fluorenone act as a catalyst in chemical reactions?
A4: While not a catalyst itself, 9-fluorenone derivatives have been incorporated into porous organic polymers (POPs) that exhibit photocatalytic activity for selective aerobic oxidation reactions. [] These POPs mimic the oxygen activation capabilities of homogeneous aryl ketones but offer improved stability and reusability. []
Q5: Have computational methods been used to study 9-fluorenone?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of 9-fluorenone:
- Structural properties: DFT optimized geometries provide insights into bond lengths, angles, and overall molecular structure. []
- Electronic properties: Calculated HOMO and LUMO energies help understand its electronic behavior and potential applications in organic electronics. [, ]
- Spectroscopic properties: Simulated IR and UV-Vis spectra using TD-DFT methods show good agreement with experimental results, aiding in vibrational mode assignment and understanding electronic transitions. [, ]
- Intermolecular Interactions: Computational studies on {Au3(CH3NCOCH3)3}n·{2,4,7-trinitro-9-fluorenone} complexes revealed the significance of secondary π-interactions (Au-fluorenone) in stabilizing these systems. []
Q6: How is 9-fluorenone degraded in the environment?
A6: Several bacterial species have demonstrated the ability to degrade 9-fluorenone. One pathway involves angular dioxygenation, a unique enzymatic reaction, to yield 1,1a-dihydroxy-1-hydro-9-fluorenone, which is further metabolized. [, , , ] Pseudomonas mendocina MC2 degrades 9-fluorenone through this pathway, ultimately producing phthalate as an intermediate. []
Q7: Are there concerns about the environmental impact of 9-fluorenone?
A7: 9-fluorenone is considered an oxygenated polycyclic aromatic hydrocarbon (OPAH). OPAHs, including 9-fluorenone, are considered environmental pollutants due to their potential toxicity and carcinogenicity. [] Research into green synthesis methods that minimize waste and utilize recyclable materials is crucial for mitigating the environmental impact of 9-fluorenone production. [, ]
Q8: What analytical techniques are commonly used for 9-fluorenone analysis?
A8: Several analytical methods are employed for the characterization and quantification of 9-fluorenone:
- Gas Chromatography (GC): This technique is widely used to assess the purity of synthesized 9-fluorenone. [, ]
- Voltammetry: Electrochemical methods like Direct Current Voltammetry (DCV) and Differential Pulse Voltammetry (DPV) can be used for sensitive determination of 9-fluorenone, particularly nitro-derivatives, even in complex matrices like water samples. []
Q9: What resources facilitate research on 9-fluorenone and related compounds?
A9: Various resources support research in this field:
Q10: What are some key milestones in the research history of 9-fluorenone?
A10: Research on 9-fluorenone has spanned diverse areas:
- Early synthesis and characterization: Initial work focused on synthetic routes and spectroscopic characterization, establishing its fundamental properties. []
- Photochemical properties: Studies explored its photophysical behavior, including fluorescence and phosphorescence, revealing its potential in photocatalysis and optoelectronics. [, ]
- Environmental biodegradation: Isolation and characterization of 9-fluorenone-degrading bacteria provided insights into its environmental fate and bioremediation strategies. [, , ]
Q11: How does research on 9-fluorenone contribute to different scientific disciplines?
A11: The study of 9-fluorenone transcends traditional disciplinary boundaries:
- Organic Chemistry: Developing efficient and environmentally friendly synthetic routes for 9-fluorenone and its derivatives. [, , , , ]
- Materials Science: Exploring its use in organic electronics, particularly as an electron acceptor in organic solar cells due to its electron-deficient nature. [, ]
- Environmental Science: Understanding its biodegradation pathways and developing bioremediation strategies for contaminated sites. [, , , ]
- Analytical Chemistry: Developing and validating sensitive analytical methods for its detection and quantification in various matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)


![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)
![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)
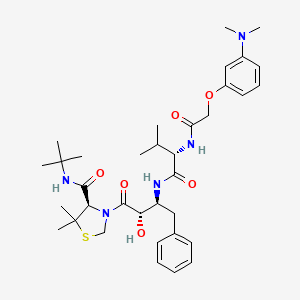
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)

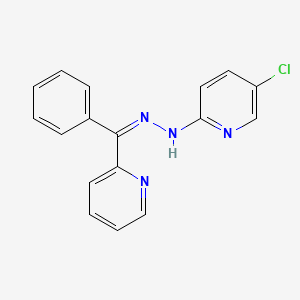
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
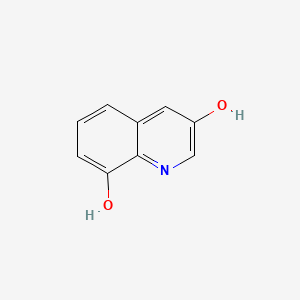
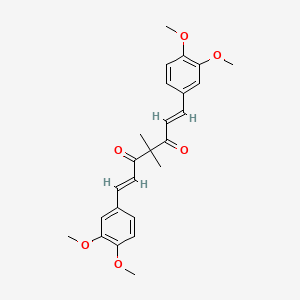
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
